(R)-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine
Description
(R)-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral tetrahydronaphthalene derivative with bromine and chlorine substituents at positions 6 and 5, respectively. This compound belongs to a class of amines with a partially saturated naphthalene backbone, often explored for pharmacological and synthetic applications due to their stereochemical diversity and halogen-driven reactivity.
Properties
Molecular Formula |
C10H11BrClN |
|---|---|
Molecular Weight |
260.56 g/mol |
IUPAC Name |
(1R)-6-bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11BrClN/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2/t9-/m1/s1 |
InChI Key |
ZGZMNTZMAGGRIK-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C(=C(C=C2)Br)Cl)N |
Canonical SMILES |
C1CC(C2=C(C1)C(=C(C=C2)Br)Cl)N |
Origin of Product |
United States |
Preparation Methods
Step 1: Bromination
The bromination step typically involves introducing a bromine atom into the tetrahydronaphthalene ring system. This is achieved under controlled conditions to ensure selectivity and minimize side reactions.
- Reagents : Bromine source (e.g., NBS - N-Bromosuccinimide), organic solvents like dichloromethane (DCM).
- Conditions : Low temperatures are preferred to maintain selectivity.
- Mechanism : Electrophilic substitution reaction on the aromatic ring.
Step 2: Amination
Amination involves incorporating the amine group into the structure. This step can be performed via reductive amination or Buchwald-Hartwig coupling.
- Reagents : Amine precursors such as (R)-N-ethylphenylamine or N-methylpiperazine.
- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂ with BINAP ligand).
- Conditions : Elevated temperatures (~80–100°C) in solvents like toluene or DMF.
- Mechanism : Nucleophilic substitution or reductive amination.
Multi-Step Synthetic Pathways
Pathway A: Starting from 8-Bromo-3,4-dihydronaphthalen-2(1H)-one
This pathway involves several steps:
-
- Starting material: 8-Bromo-3,4-dihydronaphthalen-2(1H)-one.
- Reagents: Sodium borohydride (NaBH₄), methanol-isopropanol mixture.
- Conditions: Moderate temperatures (~70°C).
-
- Protect the amine group using benzyl bromide.
- Solvent: Acetonitrile; Catalyst: Potassium carbonate (K₂CO₃).
-
- Reagent: NBS in DMF.
- Conditions: Long reaction times (~72 hours).
Pathway B: Direct Buchwald-Hartwig Amination
This method skips intermediate protection steps:
- Utilize palladium catalysts with ligands like BINAP for direct amination.
- Reaction occurs at elevated temperatures (~100°C) in polar solvents like DMF or toluene.
Reaction Optimization Factors
To ensure high yield and purity:
- Temperature Control : Low temperatures during bromination prevent side reactions.
- Solvent Selection : Dichloromethane is ideal for bromination, while DMF or toluene works well for amination.
- Catalyst Efficiency : Palladium-based catalysts improve selectivity during amination steps.
Data Table Summary
| Step | Reagents/Catalysts | Solvents | Conditions | Yield (%) |
|---|---|---|---|---|
| Bromination | NBS | Dichloromethane | Low temperature | High |
| Reductive Amination | NaBH₄, (R)-N-ethylphenylamine | MeOH:i-PrOH | ~70°C | ~37% |
| Benzyl Protection | Benzyl bromide, K₂CO₃ | Acetonitrile | ~150°C | ~82% |
| Buchwald-Hartwig | Pd(OAc)₂, BINAP | Toluene | ~80–100°C | ~64% |
| Deprotection | H₂, Pd/C | Methanol/AcOH | ~60 psi | Variable |
Chemical Reactions Analysis
Types of Reactions
®-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove halogen substituents or reduce other functional groups.
Substitution: Halogen atoms can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce alkyl or aryl groups.
Scientific Research Applications
®-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Halogen Variation and Positional Isomerism
Key Compounds :
(S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1259674-78-6):
- Replaces the 5-chloro substituent with fluorine.
- Molecular weight: 244.11 vs. 260.56 (target compound, estimated).
- Fluorine’s electronegativity may reduce electron density in the aromatic ring compared to chlorine, altering binding interactions .
(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 1443238-61-6): Chlorine at position 6 instead of bromine; lacks the 5-chloro group.
(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 51441570):
- Bromine at position 7 vs. 6 in the target compound.
- Positional isomerism may affect ring strain and intermolecular interactions, as seen in NMR shifts for similar compounds .
Table 1: Halogen and Positional Effects
| Compound | Substituents | Molecular Weight | Key Properties |
|---|---|---|---|
| Target (R)-6-Bromo-5-chloro-1,2,3,4-THN | Br (C6), Cl (C5) | ~260.56 | High steric bulk, potential low solubility |
| (S)-6-Bromo-5-fluoro-1,2,3,4-THN | Br (C6), F (C5) | 244.11 | Enhanced electronegativity |
| (R)-6-Chloro-1,2,3,4-THN hydrochloride | Cl (C6) | 204.07 | Higher solubility in polar solvents |
| (R)-7-Bromo-1,2,3,4-THN | Br (C7) | 226.11 | Altered π-π stacking interactions |
Stereochemical Influences
Stereochemistry plays a critical role in biological activity and synthetic routes:
Table 2: Stereochemical Comparisons
| Compound | Configuration | Synthesis Yield | Biological Activity |
|---|---|---|---|
| Target (R)-6-Bromo-5-chloro-THN | R | N/A | Undetermined (theoretical) |
| Sertraline (cis-(1S,4S)) | 1S,4S | ~75% | Antidepressant activity |
| (RS)-6e (7-methoxy-THN derivative) | RS,1S | 61% | Antineoplastic (preliminary) |
Substituent Effects on Physicochemical Properties
Biological Activity
Biological Activity of (R)-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine
(R)-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine derivative of tetrahydronaphthalene, characterized by the presence of both bromine and chlorine atoms on its molecular structure. This unique structural configuration contributes to its potential biological activities and interactions with various molecular targets.
Receptor Interactions
The compound's structural features suggest potential interactions with certain receptor types, particularly those in the central nervous system. While specific data for this compound is limited, research on similar structures indicates possible activity at:
- Dopamine receptors
- Serotonin receptors
- Adrenergic receptors
A study on structurally related compounds revealed interactions with dopamine receptors, particularly the D3 receptor subtype. For instance, ML417, a compound with similar structural elements, showed potent and selective agonist activity at the D3 dopamine receptor .
Neuroprotective Potential
Some tetrahydronaphthalene derivatives have demonstrated neuroprotective properties. In a case study involving ML417, researchers observed protection against neurodegeneration of dopaminergic neurons derived from induced pluripotent stem cells (iPSCs) . While this data is not directly related to our compound of interest, it suggests potential neuroprotective activity that warrants further investigation.
Enzyme Interactions
The presence of the amine group and halogen substituents in (R)-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine suggests potential interactions with various enzymes. These may include:
- Monoamine oxidases (MAOs)
- Cytochrome P450 enzymes
- Haloperoxidases
However, specific enzymatic studies on this compound are currently lacking in the literature.
Comparative Activity Profile
To better understand the potential biological activity of (R)-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine, we can compare it with structurally similar compounds:
| Compound | Structural Similarity | Observed Biological Activity |
|---|---|---|
| (R)-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine | - | Limited data available |
| ML417 | Similar core structure | Potent D3R agonist, neuroprotective effects |
| 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | Lacks chlorine at position 5 | Not reported in available literature |
| 6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine | Lacks bromine at position 6 | Not reported in available literature |
This comparison highlights the need for further research specifically targeting (R)-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine.
Potential Therapeutic Applications
Based on the limited data and structural similarities to other bioactive compounds, (R)-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine may have potential applications in:
- Neuropsychiatric disorders
- Neurodegenerative diseases
- Pain management
- Addiction treatment
However, these potential applications are speculative and require extensive research for validation .
Conclusion and Future Directions
The biological activity of (R)-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine remains largely unexplored. While structural similarities to other bioactive compounds suggest potential interactions with various receptors and enzymes, specific studies on this compound are lacking. Future research should focus on:
- Receptor binding assays to determine affinity and selectivity profiles
- Enzymatic studies to elucidate potential metabolic pathways and interactions
- In vitro and in vivo studies to assess neuroprotective and other therapeutic potentials
- Structure-activity relationship (SAR) studies to optimize biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
